molecular formula C6H10N2 B586443 2-Cyanopiperidine-13C CAS No. 1391052-06-4

2-Cyanopiperidine-13C

Cat. No.: B586443
CAS No.: 1391052-06-4
M. Wt: 111.152
InChI Key: YAVXLTMRALFZIS-HOSYLAQJSA-N
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Description

2-Cyanopiperidine-13C is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of piperidine, where the carbon-13 isotope is incorporated into the cyanide group. This compound is valuable in various fields due to its unique properties and applications in isotopic labeling studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopiperidine-13C typically involves the incorporation of the carbon-13 isotope into the cyanide group of piperidine. One common method is the reaction of piperidine with a carbon-13 labeled cyanide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the integrity of the carbon-13 label .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopiperidine-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyanopiperidine-13C is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

    Chemistry: Used in mechanistic studies to trace reaction pathways and understand reaction mechanisms.

    Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to monitor the distribution and metabolism of labeled compounds.

    Industry: Applied in the synthesis of labeled compounds for use in various industrial processes

Mechanism of Action

The mechanism of action of 2-Cyanopiperidine-13C is primarily related to its role as an isotopic tracer. By incorporating the carbon-13 isotope, researchers can track the movement and transformation of the compound in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and the fate of compounds in different environments .

Comparison with Similar Compounds

Uniqueness: 2-Cyanopiperidine-13C is unique due to the incorporation of the carbon-13 isotope, which provides distinct advantages in isotopic labeling studies. This allows for precise tracking and analysis of the compound in various applications, making it a valuable tool in scientific research .

Properties

IUPAC Name

piperidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVXLTMRALFZIS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(C1)[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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